molecular formula C11H16N2 B1622143 4-Butyl-benzamidine CAS No. 28456-39-5

4-Butyl-benzamidine

Cat. No. B1622143
CAS RN: 28456-39-5
M. Wt: 176.26 g/mol
InChI Key: QBXVSDIRVLEZRX-UHFFFAOYSA-N
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Description

“4-tert-Butyl-benzamidine hydrochloride” is a chemical compound with the CAS Number: 68284-01-5 . It has a molecular weight of 212.72 . The compound is an off-white solid .


Synthesis Analysis

The synthesis of benzamides, which includes compounds like 4-Butyl-benzamidine, can be achieved through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the reaction of tert-butyl amines with benzoic acid or its derivatives using 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) as condensing agents .


Molecular Structure Analysis

The linear formula of 4-tert-Butyl-benzamidine hydrochloride is C11H17ClN2 . The average mass is 212.719 Da .


Chemical Reactions Analysis

The preparation of benzamide derivatives, including 4-Butyl-benzamidine, involves the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Physical And Chemical Properties Analysis

4-tert-Butyl-benzamidine hydrochloride is an off-white solid . It has a molecular weight of 212.72 and a linear formula of C11H17ClN2 .

Scientific Research Applications

  • Blood Coagulation Inhibition : 4-Butyl-benzamidine derivatives show promise in the development of anticoagulants. They can simultaneously inhibit thrombin and factor Xa, key components of the blood coagulation cascade. This dual inhibition could lead to potent anticoagulants with improved pharmacological properties (Nar et al., 2001).

  • Material Synthesis : Compounds related to 4-Butyl-benzamidine have been used in synthesizing polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides show high thermal stability and potential for various applications due to their solubility in polar solvents and ability to form transparent, flexible films (Hsiao et al., 2000).

  • Antifungal Activity : Certain benzamidine derivatives, including those related to 4-Butyl-benzamidine, exhibit significant antifungal properties. This finding has implications for developing new antifungal agents (Laurent et al., 2010).

  • Chemosensor Development : 4-Butyl-benzamidine derivatives have been used to develop fluorescence chemosensors for selective detection of ions like Ba2+, which is significant for biochemical applications, including live cell imaging (Ravichandiran et al., 2019).

  • Antimalarial Activities : Benzamidine moieties, including 4-Butyl-benzamidine derivatives, show potential in developing new antimalarial drugs. They have demonstrated significant antiplasmodial activity, which is crucial for addressing drug resistance in Plasmodium parasites (Tahghighi et al., 2019).

  • Cancer Research : Some 4-Butyl-benzamidine derivatives have shown promising results in cancer research, particularly in inhibiting growth in certain cancer cell lines. This indicates their potential use in developing new anticancer drugs (Ismail et al., 2017).

  • Catalysis in Synthesis : 4-Butyl-benzamidine compounds have been used as catalysts or intermediates in synthesizing various organic compounds, highlighting their role in facilitating chemical reactions (Kusturin et al., 2002).

  • Herbicidal Activity : Derivatives of 4-Butyl-benzamidine have shown favorable herbicidal activity. This suggests their potential use in agricultural applications, especially in weed control (Bao, 2008).

  • Neurological Applications : Some benzamidine derivatives, including those related to 4-Butyl-benzamidine, have been explored for their potential in treating neurological conditions, such as Alzheimer's disease, due to their inhibitory activity on certain enzymes (Purgatorio et al., 2022).

Safety And Hazards

Benzamidine Hydrochloride Hydrate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

Future Directions

Research on benzimidazole, a compound related to 4-Butyl-benzamidine, is a main focus for many laboratories worldwide, including the preparation of better anticancer drugs . The presence of certain groups in the benzimidazole structure can influence the anticancer activity .

properties

IUPAC Name

4-butylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXVSDIRVLEZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402373
Record name 4-BUTYL-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butyl-benzamidine

CAS RN

28456-39-5
Record name 4-BUTYL-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Sahin, A Goren, C Varlikli - Journal of Organometallic Chemistry, 2014 - Elsevier
… Synthesis of [Ir(FMeppy) 2 (N,N′-di-tert-butyl-4-butyl-benzamidine) (CS134) [Ir(FMeppy) 2 (N,N′-di-tert-butyl-4-butyl-benzamidine) was synthesized using the same reaction condition …
Number of citations: 7 www.sciencedirect.com

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